Rhodinyl formate
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Overview
Description
Rhodinyl formate is an organic compound belonging to the class of fatty alcohol esters. It is characterized by its molecular formula C11H20O2 and is known for its rose-like, leafy odor with a bittersweet taste suggestive of cherry . This compound is commonly used in the fragrance industry as a perfuming agent in various cosmetic products .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rhodinyl formate is synthesized by treating rhodinol with formic acid. Rhodinol is extracted from geranium essential oil, and its composition is dependent on the geraniol–citronellol ratio existing in the rhodinol used for esterification . The reaction typically involves the following steps:
- Extraction of rhodinol from geranium essential oil.
- Esterification of rhodinol with formic acid under controlled conditions to produce this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity rhodinol and formic acid, with precise control over reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Rhodinyl formate undergoes various chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed to produce rhodinol and formic acid.
Oxidation: It can undergo oxidation reactions to form corresponding aldehydes or acids.
Substitution: this compound can participate in substitution reactions where the formate group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed:
Hydrolysis: Rhodinol and formic acid.
Oxidation: Corresponding aldehydes or acids.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Rhodinyl formate has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of esters.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in aromatherapy and alternative medicine.
Mechanism of Action
The mechanism of action of rhodinyl formate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its characteristic rose-like odor. The molecular targets include specific olfactory receptor proteins that bind to the compound and initiate a signal transduction pathway, resulting in the sensation of smell .
Comparison with Similar Compounds
- Citronellyl formate
- Geranyl formate
- Linalyl formate
Comparison: Rhodinyl formate is unique due to its distinct rose-like, leafy odor, which sets it apart from other similar compounds. While citronellyl formate and geranyl formate also have floral scents, they lack the specific leafy and bittersweet notes characteristic of this compound. Linalyl formate, on the other hand, has a more citrusy and less floral aroma .
Properties
CAS No. |
141-09-3 |
---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
[(3S)-3,7-dimethyloct-7-enyl] formate |
InChI |
InChI=1S/C11H20O2/c1-10(2)5-4-6-11(3)7-8-13-9-12/h9,11H,1,4-8H2,2-3H3/t11-/m0/s1 |
InChI Key |
VMBKZHMLQXCNCP-NSHDSACASA-N |
SMILES |
CC(CCCC(=C)C)CCOC=O |
Isomeric SMILES |
C[C@@H](CCCC(=C)C)CCOC=O |
Canonical SMILES |
CC(CCCC(=C)C)CCOC=O |
density |
0.901-0.908 |
Key on ui other cas no. |
141-09-3 |
physical_description |
colourless to slightly yellow liquid/leafy, rose-like odour |
Pictograms |
Irritant |
solubility |
soluble in alcohol, most fixed oils; insoluble in glycerol, propylene glycol, water 1 ml in 2 ml 80% alcohol gives clear soln (in ethanol) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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